molecular formula C7H9N7O B1476175 (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2097975-67-0

(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B1476175
CAS No.: 2097975-67-0
M. Wt: 207.19 g/mol
InChI Key: GNLWAXQMDCXXBT-UHFFFAOYSA-N
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Description

(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C7H9N7O and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel aziridine-1,2,3-triazole hybrid derivatives were synthesized, showing significant anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells. The synthesis involved one-pot reactions, yielding compounds that were highly efficient in some cases (Dong, Wu, & Gao, 2017).

Biological Activities of Triazole Scaffolds

  • The core motif of 1,2,4-triazoles plays a vital role in clinical drugs showcasing significant biological activities, including antiviral, anticancer, and anxiolytic effects. A study synthesized N-substituted pyrrolidine derivatives bearing 1,2,4-triazole ring, preparing a library of compounds with potential therapeutic applications (Prasad et al., 2021).

Novel Syntheses and Structures

  • Research on the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins produced methyl 1,2,3-triazolecarboxylate and (2-heteroaryl)(pyrrolidino)methanones via an unusual 1,3-cycloaddition reaction (Zanirato, 2002).

Antimicrobial and Anticonvulsant Evaluation

  • Novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were evaluated for their in vitro antibacterial, antifungal, and anticonvulsant activity, showing moderate to excellent activity against Bacillus subtilis, Candida albicans, and in maximal electroshock induced convulsion method in mice (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Drug-likeness and Microbial Investigation

  • A study synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, investigating their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activity. The compounds showed good to moderate activity against bacterial strains, with some exhibiting better activity compared to standard drugs (Pandya, Dave, Patel, & Desai, 2019).

Biochemical Analysis

Biochemical Properties

(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound is known to interact with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalysts . The azide group in the compound facilitates its participation in cycloaddition reactions, forming stable triazole linkages. Additionally, the triazole ring can engage in hydrogen bonding and dipole-dipole interactions with proteins and other biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to alterations in downstream pathways . In cancer cell lines, this compound exhibits cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The azide group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . The triazole ring, on the other hand, can interact with aromatic residues in proteins, stabilizing the protein-ligand complex . These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it can induce toxic effects, including organ damage and adverse physiological responses . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also be influenced by the presence of cofactors and other interacting molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments and its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7O/c1-13-4-6(10-12-13)7(15)14-2-5(3-14)9-11-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLWAXQMDCXXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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